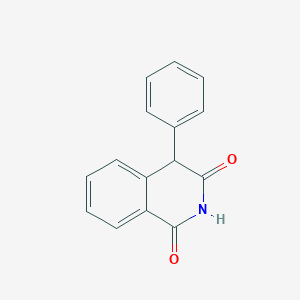

4-phenyl-1,3(2H,4H)-isoquinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-phenyl-1,3(2H,4H)-isoquinolinedione is a heterocyclic organic compound that features a phenyl group attached to an isoquinolinedione core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1,3(2H,4H)-isoquinolinedione can be achieved through several synthetic routes. One common method involves the cyclization of N-phenylphthalimide with an appropriate reagent under controlled conditions. The reaction typically requires a solvent such as ethanol or dichloromethane and may involve catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Molecular Characteristics

-

Molecular Formula : C₁₅H₁₁N₁O₂

-

Molecular Weight : 237.25 g/mol

-

CAS Number : 36068-88-9

2.2. Reaction Mechanisms

The reaction mechanisms for synthesizing derivatives of isoquinolinedione often involve nucleophilic substitutions and electrophilic additions due to the presence of reactive functional groups.

Example Mechanism Steps:

-

Formation of an Intermediate :

-

An initial reaction between an amine and an isoquinolinedione forms an intermediate compound.

-

-

Nucleophilic Attack :

-

The intermediate undergoes nucleophilic attack from other reactants (such as azodicarboxylates) to form the desired product.

-

3.1. Inhibition Studies

Research indicates that derivatives of 4-phenyl-1,3(2H,4H)-isoquinolinedione exhibit significant inhibitory activity against cyclin-dependent kinases (CDK), particularly CDK4. This inhibition is crucial in regulating cell cycle progression and has implications in cancer treatment.

Key Findings:

Applications De Recherche Scientifique

4-phenyl-1,3(2H,4H)-isoquinolinedione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mécanisme D'action

The mechanism of action of 4-phenyl-1,3(2H,4H)-isoquinolinedione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

Isoindoline-1,3-dione: A structurally related compound with similar reactivity and applications.

Phthalimide: Another related compound used in various chemical syntheses.

Quinoline derivatives: Compounds with a similar core structure but different functional groups.

Uniqueness

4-phenyl-1,3(2H,4H)-isoquinolinedione is unique due to the presence of both the phenyl group and the isoquinolinedione core, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science, where its structural features can be leveraged to achieve desired outcomes.

Activité Biologique

4-Phenyl-1,3(2H,4H)-isoquinolinedione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C15H11NO2

- Molecular Weight : 237.25 g/mol

- CAS Number : 36068-88-9

The compound features an isoquinoline core substituted with a phenyl group at the 4-position. This structural motif is crucial for its biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs).

This compound acts primarily as an inhibitor of cyclin-dependent kinase 4 (CDK4). CDKs are essential regulators of cell cycle progression, and their dysregulation is often implicated in cancer. The compound selectively inhibits CDK4 over CDK2 and CDK1, making it a promising candidate for cancer therapy.

Key Mechanisms:

- Inhibition of CDK4 : The presence of specific substituents on the isoquinoline core enhances binding affinity and selectivity towards CDK4.

- Structure-Activity Relationship (SAR) : Research has shown that modifications to the phenyl ring and the isoquinoline core significantly affect inhibitory potency. For instance, the introduction of aryl or heteroaryl groups at the C-6 position boosts activity due to enhanced π-π interactions with the target protein .

Biological Activities

The biological activities of this compound extend beyond CDK inhibition:

- Antitumor Activity : The compound has demonstrated potent antitumor effects in various cancer cell lines by inducing cell cycle arrest and apoptosis.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activities against certain bacterial strains.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

Study 1: Selective Inhibition of CDK4

A series of derivatives based on this compound were synthesized and evaluated for their ability to inhibit CDK4. The study utilized a combination of in vitro assays and computational modeling to elucidate binding interactions. The most potent inhibitors displayed IC50 values in the nanomolar range .

Study 2: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various isoquinoline derivatives, revealing that specific substitutions on the aromatic rings significantly influenced their inhibitory potency against CDKs. The data suggested that hydrophobic interactions play a crucial role in binding affinity .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-phenyl-4H-isoquinoline-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-12-9-5-4-8-11(12)13(15(18)16-14)10-6-2-1-3-7-10/h1-9,13H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRIJGXCQQCPVIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)NC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.